

# Preparing Barasertib for Continuous Intravenous Infusion Studies: Application Notes and Protocols

**Author:** BenchChem Technical Support Team. **Date:** December 2025

## Compound of Interest

Compound Name: Barasertib dihydrochloride

Cat. No.: B1628234

[Get Quote](#)

For Researchers, Scientists, and Drug Development Professionals

## Introduction

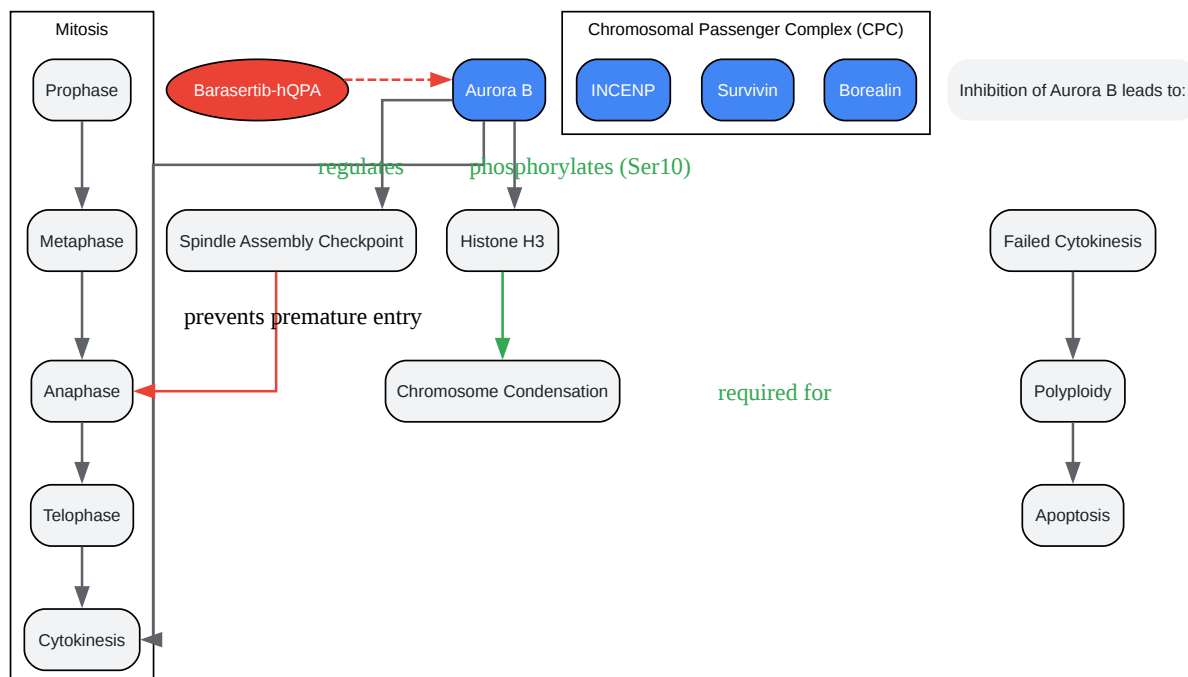
Barasertib (AZD1152) is a potent and highly selective inhibitor of Aurora B kinase, a key regulator of mitosis. It is a prodrug that is rapidly converted in plasma to its active metabolite, Barasertib-hQPA (AZD2811).<sup>[1][2][3]</sup> Inhibition of Aurora B kinase disrupts chromosome segregation and cytokinesis, leading to polyploidy and ultimately apoptosis in proliferating cancer cells.<sup>[3][4]</sup> Preclinical and clinical studies have demonstrated the anti-tumor efficacy of Barasertib in various cancer models, often administered via continuous intravenous infusion to maintain therapeutic concentrations.<sup>[1][5][6]</sup>

These application notes provide detailed protocols for the preparation of Barasertib for continuous intravenous infusion studies in a research setting. The information is collated from published literature and established methodologies for similar small molecule kinase inhibitors.

## Mechanism of Action: Aurora B Kinase Inhibition

Barasertib, through its active metabolite Barasertib-hQPA, exerts its anti-tumor effects by inhibiting the catalytic activity of Aurora B kinase. This kinase is a critical component of the chromosomal passenger complex (CPC), which ensures the correct attachment of

microtubules to kinetochores during mitosis. Inhibition of Aurora B leads to a cascade of events including failed cytokinesis, endoreduplication, and apoptosis.



[Click to download full resolution via product page](#)

Caption: Aurora B kinase signaling pathway and the inhibitory action of Barasertib-hQPA.

## Quantitative Data Summary

The following tables summarize key quantitative data for Barasertib and its active metabolite.

Table 1: In Vitro Potency of Barasertib-hQPA

| Target          | IC <sub>50</sub> (nM) | Selectivity vs. Aurora A | Reference |
|-----------------|-----------------------|--------------------------|-----------|
| Aurora B Kinase | 0.37                  | ~3700-fold               | [2]       |
| Aurora A Kinase | 1369                  | -                        | [3]       |

Table 2: Preclinical and Clinical Dosing for Continuous Infusion

| Study Type            | Species | Dosing Regimen       | Total Dose    | Infusion Duration | Reference |
|-----------------------|---------|----------------------|---------------|-------------------|-----------|
| Preclinical           | Mouse   | 150 mg/kg/day (s.c.) | Not specified | 48 hours          | [7]       |
| Clinical (Phase I)    | Human   | Dose escalation      | 150 mg        | 48 hours          | [6]       |
| Clinical (Phase I/II) | Human   | 1200 mg              | 1200 mg       | 7 days            | [6]       |

## Experimental Protocols

### Protocol 1: Preparation of a Stock Solution of Barasertib

This protocol describes the preparation of a high-concentration stock solution of Barasertib, which can be used for further dilution into the final infusion solution.

Materials:

- Barasertib powder (free acid or dihydrochloride salt)
- Dimethyl sulfoxide (DMSO), sterile, cell culture grade
- Sterile, conical polypropylene tubes (e.g., 1.5 mL, 15 mL)
- Calibrated analytical balance

- Vortex mixer
- Pipettes and sterile, filtered pipette tips

#### Procedure:

- Aseptically weigh the desired amount of Barasertib powder in a sterile microcentrifuge tube.
- Add the required volume of sterile DMSO to achieve a stock solution concentration of 10-50 mg/mL.
- Vortex the solution until the Barasertib is completely dissolved. Gentle warming in a 37°C water bath may aid dissolution.
- Visually inspect the solution to ensure there are no particulates.
- Aliquot the stock solution into sterile cryovials to avoid repeated freeze-thaw cycles.
- Store the stock solution at -20°C for short-term storage (up to 1 month) or -80°C for long-term storage (up to 6 months).

## Protocol 2: Preparation of a Sterile Barasertib Solution for Continuous Intravenous Infusion

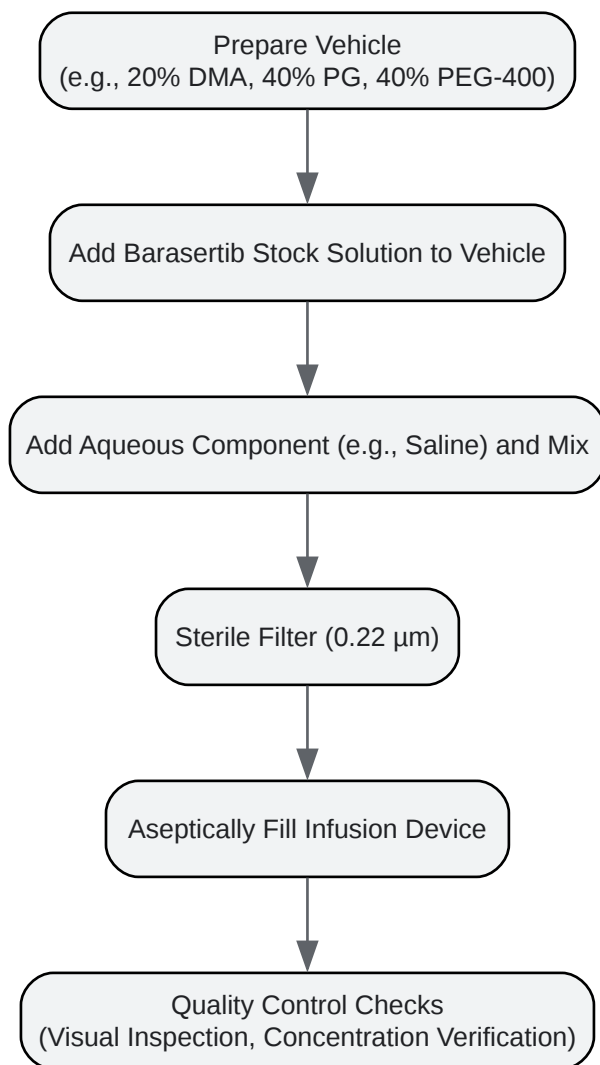
This protocol provides a method for preparing a sterile Barasertib solution suitable for continuous intravenous infusion in preclinical models, such as mice, using an osmotic pump or infusion pump. Note: This formulation is based on common vehicles for poorly soluble small molecules and should be validated for stability and compatibility before use.[\[8\]](#)

#### Materials:

- Barasertib stock solution (from Protocol 1)
- Sterile N,N-Dimethylacetamide (DMA)
- Sterile Propylene glycol (PG)
- Sterile Polyethylene Glycol 400 (PEG-400)

- Sterile Water for Injection (WFI) or 0.9% Sodium Chloride Injection, USP
- Sterile, 0.22  $\mu\text{m}$  syringe filters (e.g., PVDF or PES)
- Sterile syringes and needles
- Sterile, empty glass vials or infusion bags
- Laminar flow hood or biological safety cabinet

Workflow for Sterile Infusion Solution Preparation:



[Click to download full resolution via product page](#)

Caption: Experimental workflow for preparing a sterile Barasertib infusion solution.

#### Procedure:

- **Vehicle Preparation:** In a sterile vial within a laminar flow hood, prepare the vehicle by combining the organic solvents. For example, for a vehicle composed of 20% DMA, 40% PG, and 40% PEG-400, combine the required volumes of each sterile component.
- **Drug Solubilization:** Add the calculated volume of the Barasertib stock solution to the prepared vehicle. Vortex gently to mix thoroughly.
- **Aqueous Dilution:** Slowly add the sterile aqueous component (e.g., 0.9% Sodium Chloride) to the drug-vehicle mixture while gently swirling. The final concentration of the organic solvents should be kept as low as possible while maintaining drug solubility. A common final concentration of the vehicle in the total solution is 10-20%.
- **Sterile Filtration:** Draw the final solution into a sterile syringe. Attach a sterile 0.22  $\mu\text{m}$  syringe filter to the syringe and filter the solution into a sterile, empty vial or the infusion device (e.g., osmotic pump reservoir). This step removes any potential microbial contamination.
- **Quality Control:** Visually inspect the final solution for any particulates or precipitation. If possible, verify the concentration of Barasertib in the final solution using a suitable analytical method (e.g., HPLC).
- **Loading the Infusion Device:** Aseptically load the sterile Barasertib solution into the infusion pumps or osmotic minipumps according to the manufacturer's instructions.

#### Example Calculation for a 1 mg/mL Infusion Solution:

To prepare 10 mL of a 1 mg/mL Barasertib infusion solution with a final vehicle concentration of 10%:

- Prepare 1 mL of the vehicle (200  $\mu\text{L}$  DMA, 400  $\mu\text{L}$  PG, 400  $\mu\text{L}$  PEG-400).
- Add 200  $\mu\text{L}$  of a 50 mg/mL Barasertib stock solution in DMSO to the vehicle (This provides 10 mg of Barasertib).
- Slowly add 8.8 mL of sterile 0.9% Sodium Chloride to the mixture.

- The final volume will be 10 mL with a Barasertib concentration of 1 mg/mL. The final solvent composition will be approximately 2% DMA, 4% PG, 4% PEG-400, and 2% DMSO.

## Stability Considerations

The stability of the final Barasertib infusion solution is critical for continuous infusion studies. It is recommended to perform a stability study under the intended experimental conditions (e.g., temperature, light exposure) for the duration of the infusion. The active metabolite, Barasertib-hQPA, has been reported to be stable for over 72 days at pH 7.4. However, the stability of the prodrug, Barasertib, in the final infusion vehicle should be confirmed.

## Safety Precautions

Barasertib is a potent cytotoxic agent. Appropriate personal protective equipment (PPE), including gloves, lab coat, and safety glasses, should be worn at all times when handling the compound. All preparation of sterile solutions should be performed in a certified laminar flow hood or biological safety cabinet to ensure both operator safety and product sterility. Dispose of all waste in accordance with institutional guidelines for cytotoxic materials.

### Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: [info@benchchem.com](mailto:info@benchchem.com) or [Request Quote Online](#).

## References

- 1. [aacrjournals.org](http://aacrjournals.org) [[aacrjournals.org](http://aacrjournals.org)]
- 2. Barasertib (AZD1152-HQPA) | CAS:722544-51-6 | Aurora Kinase B inhibitor, Potent and selective | High Purity | Manufacturer BioCrick [[biocrick.com](http://biocrick.com)]
- 3. AZD1152 (Baracertib) [[openinnovation.astrazeneca.com](http://openinnovation.astrazeneca.com)]
- 4. Aurora Kinase B Inhibition: A Potential Therapeutic Strategy for Cancer - PMC [[pmc.ncbi.nlm.nih.gov](http://pmc.ncbi.nlm.nih.gov)]
- 5. Aurora kinase inhibitors: Progress towards the clinic - PMC [[pmc.ncbi.nlm.nih.gov](http://pmc.ncbi.nlm.nih.gov)]
- 6. [medkoo.com](http://medkoo.com) [[medkoo.com](http://medkoo.com)]

- 7. Inhibition of Aurora-B kinase activity confers antitumor efficacy in preclinical mouse models of early and advanced gastrointestinal neoplasia - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. A novel intravenous vehicle for preclinical cardiovascular screening of small molecule drug candidates in rat - PubMed [pubmed.ncbi.nlm.nih.gov]
- To cite this document: BenchChem. [Preparing Barasertib for Continuous Intravenous Infusion Studies: Application Notes and Protocols]. BenchChem, [2025]. [Online PDF]. Available at: [https://www.benchchem.com/product/b1628234#preparing-barasertib-for-continuous-intravenous-infusion-studies]

---

### Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

**Technical Support:** The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [[Contact our Ph.D. Support Team for a compatibility check](#)]

**Need Industrial/Bulk Grade?** [Request Custom Synthesis Quote](#)

## BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

### Contact

Address: 3281 E Guasti Rd  
Ontario, CA 91761, United States  
Phone: (601) 213-4426  
Email: [info@benchchem.com](mailto:info@benchchem.com)